molecular formula C14H16BrN3OS B2425485 (4-bromothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034304-79-3

(4-bromothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No.: B2425485
CAS No.: 2034304-79-3
M. Wt: 354.27
InChI Key: VSNVPHGQVNXLSR-UHFFFAOYSA-N
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Description

(4-bromothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a bromothiophene moiety linked to a pyrazolyl-piperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-bromothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromothiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding thiophene derivative.

Scientific Research Applications

(4-bromothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action for (4-bromothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-bromo-2-thienyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
  • (4-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Uniqueness

What sets (4-bromothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone apart is its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of the bromine atom, for instance, can make it a more versatile intermediate for further functionalization.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3OS/c1-17-6-4-12(16-17)10-3-2-5-18(8-10)14(19)13-7-11(15)9-20-13/h4,6-7,9-10H,2-3,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNVPHGQVNXLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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